molecular formula C13H18Cl2N2 B1656388 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 52536-36-4

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No. B1656388
CAS RN: 52536-36-4
M. Wt: 273.2 g/mol
InChI Key: PBAAKGAUXSCJAY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a potent serotonin receptor agonist, which means it can stimulate the serotonin receptors in the brain and affect mood, behavior, and perception. The compound has been widely used in scientific research to study the mechanisms of serotonin signaling and its role in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3-chlorophenyl)piperazine, a related compound, was synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, yielding a final product with an overall yield of 45.7% (Mai, 2005).
  • Another study accomplished the facile synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride and analyzed its structural, electronic, and molecular properties, indicating potential for drug development (Bhat et al., 2018).

Medicinal Intermediates

  • 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine was identified as an important medicinal intermediate for the preparation of 1,4-N,N-substituted piperazines (Weiliang, 2008).

Anticancer and Antituberculosis Potential

  • A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates showed that some compounds exhibited significant anticancer and antituberculosis activity, highlighting their potential therapeutic applications (Mallikarjuna et al., 2014).

Antitumor Activity

  • Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells, demonstrating the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

Quantification in Pharmaceuticals

  • A liquid chromatography–tandem mass spectrometry method was developed for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl in trazodone, showcasing its role as a process-related impurity (Venugopal et al., 2014).

Forensic Analysis

  • A study developed a simple, fast, and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine in seized samples, indicating its relevance in forensic science (Silva et al., 2021).

Spectroscopic Studies

  • Spectroscopic studies of 1-(4-Chlorophenyl) piperazine were conducted using NMR, FTIR, and Raman techniques, providing insight into its molecular structure and properties (Dikmen, 2019).

properties

IUPAC Name

1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAKGAUXSCJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325870
Record name 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine

CAS RN

52536-36-4
Record name NSC520933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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